2-Butoxy-N-cyclohexylacetamide
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Overview
Description
Acetamide, 2-butoxy-N-cyclohexyl- is an organic compound with the molecular formula C12H23NO2 It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a cyclohexyl group, and the acetamide nitrogen is substituted with a butoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-butoxy-N-cyclohexyl- typically involves the reaction of cyclohexylamine with butyl acetate in the presence of a catalyst. The reaction proceeds through nucleophilic substitution, where the amine group of cyclohexylamine attacks the carbonyl carbon of butyl acetate, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Acetamide, 2-butoxy-N-cyclohexyl- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-butoxy-N-cyclohexyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted acetamide derivatives.
Scientific Research Applications
Acetamide, 2-butoxy-N-cyclohexyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Acetamide, 2-butoxy-N-cyclohexyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-cyclohexyl-: Similar structure but lacks the butoxy group.
2-butoxyacetamide: Similar structure but lacks the cyclohexyl group.
N-cyclohexylacetamide: Another derivative with a different substitution pattern.
Uniqueness
Acetamide, 2-butoxy-N-cyclohexyl- is unique due to the presence of both the butoxy and cyclohexyl groups, which confer distinct chemical and physical properties. These substitutions can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
7508-37-4 |
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Molecular Formula |
C12H23NO2 |
Molecular Weight |
213.32 g/mol |
IUPAC Name |
2-butoxy-N-cyclohexylacetamide |
InChI |
InChI=1S/C12H23NO2/c1-2-3-9-15-10-12(14)13-11-7-5-4-6-8-11/h11H,2-10H2,1H3,(H,13,14) |
InChI Key |
QSANILXNFGLBND-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC(=O)NC1CCCCC1 |
Origin of Product |
United States |
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